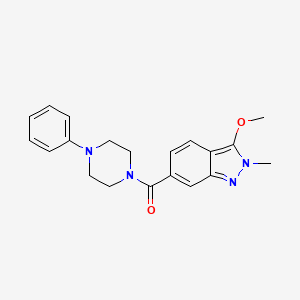

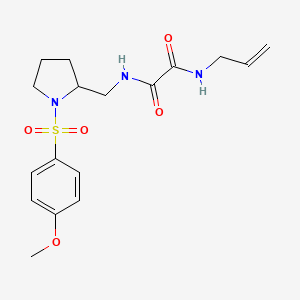

![molecular formula C23H25N5O5 B2855509 2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-76-2](/img/structure/B2855509.png)

2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, they can also be viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is made up of three components: triazolopyrimidine, pyrido-pyrimidine, and a lattice water molecule .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the specific compound and its substituents. Some compounds in this class have been found to exhibit anti-proliferative activity via increasing ROS level and inducing autophagy, thus leading to apoptosis of cancer cells .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary greatly depending on the specific compound and its substituents. In general, these compounds are known for their stability and their ability to form hydrogen bonds, which can contribute to their biological activity .Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit anticancer activity . Therefore, it is plausible that this compound may also target cancer cells or proteins involved in cancer progression.

Mode of Action

It is known that similar compounds can inhibit key enzymes such as taq polymerase and telomerase, and down-regulate proteins like erk2 . This suggests that the compound might interact with these targets, leading to changes in their activity and subsequent effects on cellular processes.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of Taq polymerase and telomerase can disrupt DNA replication and cell division, which are crucial for cancer cell proliferation . Down-regulation of ERK2, a protein involved in the MAPK/ERK pathway, can affect cell growth and survival .

Pharmacokinetics

Similar compounds have been reported to have good potency and pharmacokinetics . This suggests that the compound might have favorable ADME properties that contribute to its bioavailability and efficacy.

Result of Action

The compound’s action can lead to molecular and cellular effects such as inhibition of key enzymes, down-regulation of proteins, disruption of DNA replication and cell division, and alteration of cell growth and survival . These effects can potentially inhibit cancer cell proliferation and induce cell death.

Safety and Hazards

Orientations Futures

The future directions for research on 1,2,4-triazolo[1,5-a]pyrimidines are likely to involve further exploration of their potential as therapeutic agents. Given their versatility and the range of biological activities they have been found to exhibit, these compounds are likely to continue to be a focus of medicinal chemistry research .

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-12-19(21(24)29)20(15-10-17(32-4)18(33-5)11-16(15)31-3)28-23(25-12)26-22(27-28)13-7-6-8-14(9-13)30-2/h6-11,20H,1-5H3,(H2,24,29)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCUYHRBKTYNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

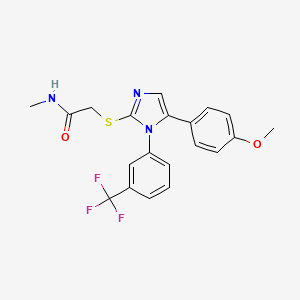

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2855430.png)

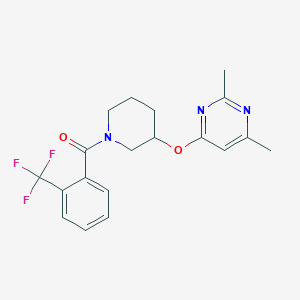

![methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2855432.png)

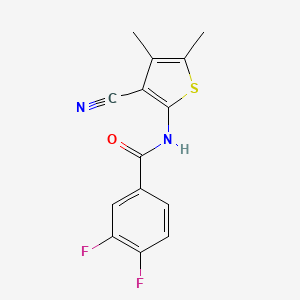

![N-(3,4-difluorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2855433.png)

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2855443.png)

![(E)-N-[2-(2-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2855448.png)